molecular formula C19H41BrN2S B13732404 Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide CAS No. 15724-08-0

Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide

Cat. No.: B13732404
CAS No.: 15724-08-0
M. Wt: 409.5 g/mol
InChI Key: GPKRUJNYDLCPOL-UHFFFAOYSA-N
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Description

Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide (CAS 15724-08-0) is a sulfur-containing pseudourea derivative with a long-chain alkyl group (hexadecyl) and a monohydrobromide salt form . Its structure combines a thiourea moiety modified with methyl groups at positions 1 and 3, a hexadecyl chain at position 2, and a hydrobromic acid counterion.

Properties

CAS No.

15724-08-0

Molecular Formula

C19H41BrN2S

Molecular Weight

409.5 g/mol

IUPAC Name

hexadecyl N,N'-dimethylcarbamimidothioate;hydrobromide

InChI

InChI=1S/C19H40N2S.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20-2)21-3;/h4-18H2,1-3H3,(H,20,21);1H

InChI Key

GPKRUJNYDLCPOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC(=NC)NC.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide typically involves the reaction of hexadecylamine with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrobromic acid to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve the use of sodium or potassium salts of the desired nucleophile.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hexadecylamine derivatives.

    Substitution: Corresponding halide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations, making it valuable for the synthesis of complex molecules.

Biology: In biological research, Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes makes it a candidate for developing new antibiotics.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug delivery agent. Its amphiphilic nature allows it to form micelles, which can encapsulate drugs and enhance their solubility and bioavailability.

Industry: In the industrial sector, this compound is used as a surfactant and emulsifier. Its ability to reduce surface tension makes it useful in the formulation of detergents, cosmetics, and other personal care products.

Mechanism of Action

The mechanism of action of Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide involves its interaction with cellular membranes. The long hexadecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Pseudourea Family

Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, Dihydrobromide
  • Key Differences: Substituents: Replaces the hexadecyl group with a 1-adamantyl-aminoethyl moiety, introducing a rigid, bulky adamantane structure. Salt Form: Contains two hydrobromide ions (dihydrobromide) vs. one in the target compound . Collision Cross Section (CCS): Predicted CCS values for adducts (e.g., [M+H]+: 151.8 Ų) are lower than typical surfactants, suggesting a compact structure despite the adamantyl group .
Procarbazine Monohydrobromide
  • Key Differences: Core Structure: Procarbazine is a methylhydrazine derivative, lacking the pseudourea backbone entirely.

Comparison with Other Hydrobromide Salts

Eletriptan Hydrobromide (C22H26N2O2S·HBr)
  • Structural Contrasts: Backbone: Contains an indole ring system instead of pseudourea.

Physicochemical Property Analysis

Table 1: Structural and Molecular Comparison

Compound Core Structure Alkyl/Substituent Group Salt Form Molecular Weight (g/mol)
Target Compound (CAS 15724-08-0) Pseudourea Hexadecyl Monohydrobromide Not reported
Adamantyl Pseudourea Dihydrobromide Pseudourea Adamantyl-aminoethyl Dihydrobromide 254.17 (base)
Eletriptan Hydrobromide Indole Phenylsulfonylethyl Monohydrobromide 463.43 (anhydrous)

Table 2: Collision Cross Section (CCS) Predictions

Compound Adduct Predicted CCS (Ų)
Adamantyl Pseudourea Dihydrobromide [M+H]+ 151.8
[M+Na]+ 156.8
Target Compound Not available

Biological Activity

Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide is a compound of interest due to its potential biological activities. Understanding its effects on biological systems is crucial for applications in pharmacology and toxicology. This article reviews the available literature on its biological activity, including toxicity assessments, mechanisms of action, and related studies.

  • Molecular Formula : C16_{16}H34_{34}N2_{2}S2_{2}Br
  • Molecular Weight : 392.44 g/mol
  • Structural Characteristics : The compound features a long hydrocarbon chain (hexadecyl) and a thioamide functional group, which may influence its solubility and interaction with biological membranes.

1. Toxicity Studies

Toxicity assessments have been conducted to evaluate the effects of Pseudourea on aquatic organisms. A comprehensive study compiled data on the toxicity of various compounds, including Pseudourea derivatives, to fish:

CompoundToxicity Level (LC50 mg/L)Organism Tested
Pseudourea, 2-decyl-1,3-diethyl-2-thio161Fish (specific species not mentioned)
Pseudourea, 2-dodecyl-1,3-diethyl-2-thio377Fish
Pseudourea, 2-decyl-1,3-diethyl-2-thio296Fish

These results indicate that variations in the alkyl chain length significantly affect toxicity levels. The longer the carbon chain, the higher the toxicity observed in aquatic species .

The mechanism by which Pseudourea exerts its biological effects is not fully elucidated. However, compounds with similar thioamide structures have been shown to interact with biological membranes and proteins. The presence of sulfur in the thioamide group can facilitate interactions with thiol groups in proteins, potentially leading to enzyme inhibition or disruption of cellular processes.

3. Case Studies

Research on related compounds has provided insights into potential biological activities:

  • Antimicrobial Activity : Some studies have indicated that thioamide derivatives exhibit antimicrobial properties against various bacterial strains. This suggests that Pseudourea may also possess similar activities.
  • Cytotoxic Effects : Investigations into structurally similar compounds have revealed cytotoxic effects on cancer cell lines. For instance, studies on thioamide derivatives showed significant inhibition of cell proliferation in certain cancer types.

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